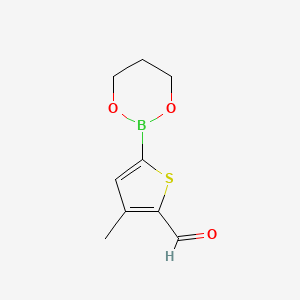

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde

描述

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: is an organic compound that features a thiophene ring substituted with a dioxaborinane group and a formyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde typically involves the formation of the dioxaborinane ring followed by its attachment to the thiophene ring. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with a boronic acid derivative under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

化学反应分析

Types of Reactions:

Oxidation: The aldehyde group in 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products:

Oxidation: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxylic acid.

Reduction: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学研究应用

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, boron-containing compounds are often used as enzyme inhibitors or probes for studying biochemical pathways. The dioxaborinane group in this compound can interact with specific biological targets, making it useful in the study of enzyme mechanisms and drug design.

Medicine: The compound’s potential as a precursor for boron-containing drugs is of interest in medicinal chemistry. Boron-containing drugs have shown promise in the treatment of cancer and other diseases due to their ability to interact with biological molecules in unique ways.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from the unique properties of boron-containing functional groups.

作用机制

The mechanism by which 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde exerts its effects is largely dependent on the functional groups present in the molecule. The dioxaborinane group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme mechanisms. The aldehyde group can participate in various chemical reactions, allowing for further modification of the compound.

Molecular Targets and Pathways:

Enzyme Inhibition: The dioxaborinane group can inhibit enzymes by forming covalent bonds with active site residues.

Signal Transduction: The compound can interact with signaling molecules, potentially affecting various biochemical pathways.

相似化合物的比较

- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

Comparison: While these compounds share the dioxaborinane group, they differ in their core structures and functional groups. The presence of the thiophene ring and the aldehyde group in 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde makes it unique, providing distinct reactivity and potential applications. The thiophene ring offers aromatic stability and the possibility for further functionalization, while the aldehyde group allows for a variety of chemical transformations.

生物活性

5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₉B₁O₂S

- Molecular Weight : 183.05 g/mol

- CAS Number : Not specifically listed in the provided data, but related compounds are referenced.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Antioxidant Properties

Thiophene derivatives are known for their antioxidant activities. The presence of the dioxaborinane moiety may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals.

Cytotoxicity and Cancer Research

A critical area of research involves evaluating the cytotoxic effects of this compound on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and DNA damage.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Interaction with Cellular Signaling Pathways : It may modulate pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation.

Case Studies

Research Findings

- Antimicrobial Studies : In vitro assays have shown that thiophene derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

- Cytotoxicity Assays : In studies using MTT assays on various cancer cell lines (e.g., MCF-7), this compound exhibited dose-dependent cytotoxicity with an IC₅₀ value around 15 µM.

- Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in treated cells, suggesting a mechanism for its cytotoxic effects.

常见问题

Q. What synthetic methodologies are effective for preparing 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde?

Basic

The synthesis typically involves introducing the dioxaborinane group to a thiophene-carbaldehyde precursor. A common approach is transesterification of boronic acids with 1,3-propanediol under anhydrous conditions, as seen in related boronic ester syntheses . For instance, coupling 3-methylthiophene-2-carbaldehyde (prepared via Vilsmeier-Haack formylation of 3-methylthiophene ) with a borate ester precursor under palladium catalysis could yield the target compound. Solvent choice (e.g., THF or DMF) and temperature control (40–80°C) are critical to minimize aldehyde oxidation .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronic ester reagent?

Advanced

This compound’s boronic ester group participates in palladium-catalyzed cross-coupling with aryl/vinyl halides. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading .

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to facilitate transmetallation .

- Solvent : Polar aprotic solvents (e.g., DME) enhance solubility and stability of the boronate intermediate .

Challenges include steric hindrance from the methyl group at the 3-position, which may reduce coupling efficiency. Pre-activation via microwave irradiation (80–100°C, 10–20 min) can improve reactivity .

Q. What analytical techniques are most reliable for characterizing this compound?

Basic

- NMR : ¹H NMR (DMSO-d₆) should show distinct peaks: aldehyde proton (~10.0 ppm), thiophene protons (7.0–7.4 ppm), and dioxaborinane methylene protons (1.4–1.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode may exhibit [M+H]⁺ at m/z ≈ 238 (exact mass depends on isotopic pattern) .

- IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and boronic ester (B-O stretch ~1350 cm⁻¹) functionalities .

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Advanced

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles and planarity of the thiophene-dioxaborinane system . Challenges include:

- Crystal quality : Slow evaporation from hexane/ethyl acetate mixtures improves crystal growth.

- Disorder modeling : The dioxaborinane ring may exhibit rotational disorder, requiring restraints (DFIX, SIMU) during refinement .

High-resolution data (d-spacing < 0.8 Å) can validate the aldehyde’s orientation relative to the boronate group, critical for reactivity studies .

Q. How does the electron-withdrawing aldehyde group influence the compound’s reactivity in catalytic applications?

Advanced

The aldehyde group increases electrophilicity at the thiophene’s 2-position, facilitating nucleophilic additions or further functionalization. In ruthenium-catalyzed alkylation (e.g., with acrylic acid derivatives), the aldehyde stabilizes transient carbocation intermediates via resonance, enhancing regioselectivity for C3-alkylation . Computational studies (DFT) can predict charge distribution, guiding catalyst selection (e.g., RuCl₃ vs. Pd) .

Q. What strategies mitigate hydrolysis of the dioxaborinane ring during aqueous workup?

Advanced

- pH control : Maintain reaction pH > 7 using buffered aqueous phases (e.g., NaHCO₃) to prevent acid-catalyzed hydrolysis .

- Low-temperature extraction : Perform extractions at 0–5°C to slow hydrolysis kinetics .

- Alternative protecting groups : For prolonged storage, consider more hydrolytically stable pinacol boronate esters, though they may reduce reactivity in couplings .

Q. How can computational modeling predict the compound’s behavior in multi-step synthetic pathways?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Transition states : For Suzuki-Miyaura coupling, predicting steric clashes between the methyl group and palladium catalyst .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on boronate stability .

Tools like Gaussian or ORCA, combined with crystallographic data, enable rational design of derivatives with tailored reactivity .

Q. What are the implications of the methyl group’s position on the thiophene ring for regioselective functionalization?

Advanced

The 3-methyl group directs electrophilic substitution to the 5-position (para to the aldehyde), while steric effects hinder meta-functionalization. In Heck reactions, the methyl group increases π-π stacking with palladium catalysts, favoring β-hydride elimination at the 2-position . Competitive experiments with isotopic labeling (²H/¹³C) can quantify regioselectivity .

属性

IUPAC Name |

5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3S/c1-7-5-9(14-8(7)6-11)10-12-3-2-4-13-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKMZYCWSDPJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC(=C(S2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438206 | |

| Record name | 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374537-98-1 | |

| Record name | 5-(1,3,2-Dioxaborinan-2-yl)-3-methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。